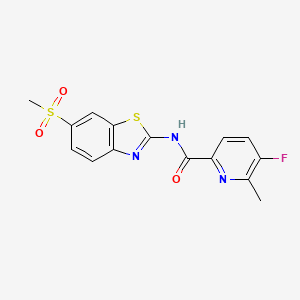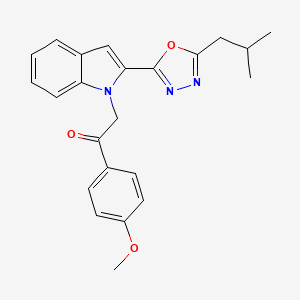![molecular formula C24H26N4O2S B2825517 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251703-81-7](/img/structure/B2825517.png)
9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a piperazine ring, a quinazolinone structure, and a thiazine ring. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. Quinazolinones are a type of nitrogen-containing heterocycle and are also common in various drugs. Thiazines are sulfur and nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure includes several functional groups, including a carbonyl group attached to the piperazine ring and another carbonyl group in the quinazolinone structure. The presence of these polar groups could impact the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar carbonyl groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Patel et al. (2012) describes the synthesis of thiazolidinone derivatives, including structures similar to the compound , for antimicrobial activity. These compounds showed significant effectiveness against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Patel et al., 2012).
Antitumor Activities
Research by Li et al. (2020) reports on the synthesis of quinazoline derivatives containing piperazine moieties, showing potent antiproliferative activities against various cancer cell lines. This suggests the potential of such compounds, including the one , in cancer treatment (Li et al., 2020).
Antihypertensive Effects
A 2015 study focused on the synthesis of impurities of terazosin hydrochloride, a drug related to the compound , used for hypertension treatment. This research contributes to the understanding of related compounds' role in hypertension management (Wu Hong-na et al., 2015).
Synthesis and Pharmacological Evaluation
Iovino et al. (2004) studied a related compound, BIBN 4096 BS, for its pharmacological properties, indicating the relevance of such compounds in developing new therapeutic agents (Iovino et al., 2004).
Alpha-1 Adrenoceptor Antagonism
Abou-Seri et al. (2011) synthesized quinazolinone-arylpiperazine derivatives as potential α1-adrenoceptor antagonists, showing promising hypotensive activity, relevant to the cardiovascular therapeutic field (Abou-Seri et al., 2011).
Antibacterial Activity of Terazosin Hydrochloride Derivatives
Kumar et al. (2021) examined terazosin hydrochloride derivatives, closely related to the compound , for their antibacterial activity, contributing to the understanding of their potential in combating bacterial infections (Kumar et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-4-5-17(2)21(14-16)26-9-11-27(12-10-26)22(29)18-6-7-19-20(15-18)25-24-28(23(19)30)8-3-13-31-24/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJWAFDKWHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/no-structure.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)


![ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B2825447.png)
![methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2825448.png)
![2-[1-(Furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B2825450.png)
![1-[2-[(But-2-ynoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2825452.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)

